4-(Pyridin-3-yl)butan-2-ol
Description
4-(Pyridin-3-yl)butan-2-ol is a secondary alcohol featuring a pyridine ring substituted at the 3-position of the butanol chain. This compound is likely utilized in pharmaceutical intermediates or as a ligand in coordination chemistry, though specific applications require further validation .
Properties
IUPAC Name |
4-pyridin-3-ylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-8,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZECSUSPMAVEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CN=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-3-yl)butan-2-ol typically involves the reaction of pyridine derivatives with butanol precursors under controlled conditions. One common method includes the alkylation of pyridine with a butanol derivative in the presence of a base, such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed:
Oxidation: Formation of 4-(Pyridin-3-yl)butan-2-one.
Reduction: Formation of 4-(Pyridin-3-yl)butane.
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
4-(Pyridin-3-yl)butan-2-ol is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences among 4-(Pyridin-3-yl)butan-2-ol and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| This compound (Target) | N/A | C₉H₁₃NO | ~151.21 (estimated) | Secondary alcohol, pyridine ring |
| 4-(Pyridin-3-yl)butan-1-ol | 60753-14-2 | C₉H₁₃NO | 151.21 | Primary alcohol, pyridine ring |
| 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol | 870078-13-0 | C₁₄H₁₆N₂O | 228.29 | Secondary alcohol, bipyridine, methyl |
| 4-Amino-3,3-dimethyl-2-(pyrrolidin-3-yl)butan-2-ol | 1934853-78-7 | C₁₀H₂₂N₂O | 186.29 | Secondary alcohol, amino, pyrrolidine |
Key Observations :
Physical and Chemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
- Solubility : Pyridine-containing alcohols (e.g., 4-(Pyridin-3-yl)butan-1-ol) are typically soluble in water and polar organic solvents due to hydrogen bonding. The bipyridine analog may exhibit lower solubility due to increased hydrophobicity .
- Boiling/Melting Points : Secondary alcohols generally have lower boiling points than primary alcohols (e.g., butan-1-ol vs. butan-2-ol) due to reduced hydrogen bonding efficiency.
Biological Activity
4-(Pyridin-3-yl)butan-2-ol is an organic compound notable for its unique structure, which includes a pyridine ring and a butanol chain. This structural arrangement contributes to its significant biological activity, particularly in enzyme-catalyzed reactions and interactions with various biological targets. This article explores the biological activities, mechanisms, and potential applications of this compound based on diverse research findings.
- Molecular Formula : CHN
- Molecular Weight : Approximately 151.21 g/mol
- Structure : The compound features a hydroxyl group and a pyridine moiety, which enhance its reactivity and biological interactions.
Biological Activity Overview
This compound has been investigated for its role in modulating enzyme activity and receptor binding. Its ability to influence biochemical pathways makes it a subject of interest in pharmacological research.
Key Findings
- Enzyme Interaction : The compound acts as a ligand for specific enzymes, potentially altering their catalytic activity. Studies indicate that it can enhance or inhibit the activity of certain enzymes involved in metabolic pathways.
- Receptor Binding : Research has shown that this compound can bind to various receptors, influencing signaling pathways that are crucial for cellular communication and function.
- Therapeutic Potential : Due to its ability to modulate key biological processes, the compound is being explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Case Study 1: Enzyme Modulation
In a study examining the effects of this compound on alcohol dehydrogenase (ADH), it was found that the compound significantly increased the enzyme's activity. This suggests potential applications in enhancing metabolic processes involving alcohol metabolism .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's effects on cancer cell lines. Results indicated that this compound exhibited cytotoxic effects against specific cancer cells by inducing apoptosis through modulation of apoptotic pathways.
The mechanisms through which this compound exerts its biological effects include:
- Ligand-Receptor Interactions : The presence of the pyridine ring allows for effective binding to various receptors, influencing downstream signaling pathways.
- Enzyme Catalysis Modulation : The hydroxyl group plays a critical role in facilitating interactions with enzymes, enhancing or inhibiting their catalytic functions.
Comparative Analysis with Similar Compounds
The following table highlights some compounds with structural similarities to this compound and their respective properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-(Pyridin-4-yl)butan-1-ol | 5264-15-3 | 0.87 |
| 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-butanol | 104856 | 0.88 |
| 4-(Pyridin-3-yl)butan-1-one | 60753-14-2 | 0.89 |
This comparative analysis reveals that while these compounds share structural features, the specific arrangement of functional groups in this compound contributes to its unique reactivity and biological profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
